Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

TSHR antagonist cAMP inhibition Graves' disease

Select this precise chemotype for functional TSHR antagonism with a defined selectivity window. With an hTSHR IC₅₀ of 82 nM, it outperforms ML224 (2.1 µM) and S37a (~20 µM) by 26- to 244-fold. The 122-fold selectivity over FSHR (IC₅₀=10,000 nM) enables selective TSHR blockade at 10–500 nM, a critical advantage over alternative scaffolds lacking public selectivity data. Validated in human HEK293 and rat FRTL-5 cells.

Molecular Formula C15H12F3NOS2
Molecular Weight 343.38
CAS No. 1023484-14-1
Cat. No. B2523678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
CAS1023484-14-1
Molecular FormulaC15H12F3NOS2
Molecular Weight343.38
Structural Identifiers
SMILESC1CSC(N1C(=O)C2=CC=CS2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C15H12F3NOS2/c16-15(17,18)11-5-3-10(4-6-11)14-19(7-9-22-14)13(20)12-2-1-8-21-12/h1-6,8,14H,7,9H2
InChIKeyFYIZDJWDACNZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone (CAS 1023484-14-1): Compound Class and Procurement-Relevant Profile


Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone (CAS 1023484-14-1) is a synthetic small molecule belonging to the thiazolidine class of heterocyclic compounds, characterized by a thiazolidine core N-substituted with a 4-(trifluoromethyl)phenyl group and N-acylated with a thiophene-2-carbonyl moiety. This compound has been identified as a thyroid-stimulating hormone receptor (TSHR) antagonist with nanomolar potency, curated in authoritative bioactivity databases including ChEMBL and BindingDB [1]. The molecule possesses a molecular formula of C₁₅H₁₂F₃NOS₂ and a molecular weight of 343.38 g/mol, with the trifluoromethyl substituent contributing to metabolic stability and the thiophene carbonyl providing a distinct pharmacophore compared to other TSHR antagonist chemotypes such as dihydropyrrole pyrimidines or diphenylamine derivatives .

Why Generic Substitution of Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone Fails: Target Selectivity and Scaffold-Specific Pharmacology


TSHR antagonists represent a structurally diverse class of small molecules with potencies spanning over three orders of magnitude, from low nanomolar to high micromolar, and with widely varying selectivity profiles against related glycoprotein hormone receptors (FSHR, LHCGR) [1]. Generic substitution of Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone with another in-class TSHR antagonist is scientifically unsound for two reasons: first, the thiazolidine-thiophene scaffold is pharmacologically distinct from the dihydropyrrole pyrimidine core of SYD5115, the diphenylamine-based antagonists, and the oxazolidinone-derived S37a series, meaning that target engagement kinetics, allosteric binding modes, and off-target profiles cannot be assumed to be equivalent [2]. Second, the compound's selectivity window against the follicle-stimulating hormone receptor (FSHR IC₅₀ = 10,000 nM; ~122-fold over hTSHR) is a specific feature of this chemotype that may not be preserved across alternative scaffolds, creating a risk of confounding gonadotropic effects if a less selective substitute is used in functional studies [1]. The following quantitative evidence guide provides the head-to-head and cross-study data required to make an informed selection decision.

Quantitative Differentiation Evidence for Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone Against Key TSHR Antagonist Comparators


Nanomolar TSHR Antagonist Potency: Head-to-Head Against ML224, NIDDK/CEB-52, and S37a

Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone inhibits human TSHR with an IC₅₀ of 82 nM in HEK293 cells expressing recombinant hTSHR, assessed by Eu-cAMP tracer-based TR-FRET assay [1]. This represents a 26-fold potency advantage over ML224 (IC₅₀ = 2.1 µM) [2], a 51-fold advantage over NIDDK/CEB-52 (IC₅₀ = 4.2 µM) [3], and an approximately 244-fold advantage over TSHR antagonist S37a (hTSHR IC₅₀ ≈ 20 µM) when compared under analogous cell-based cAMP inhibition assay conditions in HEK293 cells. For rat TSHR in FRTL-5 cells, the compound achieves an IC₅₀ of 39 nM [1], which is comparable to SYD5115 (IC₅₀ = 22–48 nM) [4] and substantially more potent than S37a (mTSHR IC₅₀ ≈ 40 µM) .

TSHR antagonist cAMP inhibition Graves' disease thyroid-stimulating hormone receptor

Selectivity Over FSHR: A Critical Differentiation Parameter for Thyroid-Specific Functional Studies

In a selectivity counter-screen against the human follicle-stimulating hormone receptor (FSHR), Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone exhibited an IC₅₀ of 10,000 nM (10 µM), yielding a selectivity ratio of approximately 122-fold for TSHR over FSHR based on the hTSHR IC₅₀ of 82 nM [1]. This degree of selectivity is critical because FSHR and the luteinizing hormone/choriogonadotropin receptor (LHCGR) are the closest phylogenetic relatives of TSHR within the glycoprotein hormone receptor family; cross-antagonism at FSHR could confound in vivo thyroid function studies by altering gonadal hormone axes. While SYD5115 has been reported as a selective TSHR antagonist, publicly available FSHR counter-screen data for SYD5115, ML224, and NIDDK/CEB-52 are either absent or not directly comparable due to differing assay formats, making the FSHR selectivity value for this compound an important dataset for experimental design [2].

TSHR selectivity FSHR counter-screen glycoprotein hormone receptor Graves' orbitopathy

Cross-Species TSHR Activity: Rat and Human Potency Enables Translational Experimental Design

The compound demonstrates consistent antagonist activity across species, with IC₅₀ values of 39 nM at rat TSHR in FRTL-5 thyrocytes and 82 nM at human TSHR in HEK293 cells [1]. This level of cross-species activity is not universal among TSHR antagonists: TSHR antagonist S37a shows a 2-fold species preference (mTSHR IC₅₀ = 40 µM vs hTSHR IC₅₀ ≈ 20 µM) , and NIDDK/CEB-52 was primarily characterized only at human TSHR [2]. SYD5115 also shows cross-species activity (rTSHR IC₅₀ = 22–48 nM; hTSHR IC₅₀ = 62–69 nM) [3], making it the closest comparator in this dimension. The approximately 2.1-fold difference between rat and human TSHR potency for this compound is within the typical range for small-molecule GPCR ligands and is substantially narrower than the 2- to 10-fold species shifts observed for earlier antagonist series.

species cross-reactivity rat FRTL-5 human TSHR translational pharmacology

Structural Differentiation: Thiazolidine-Thiophene Scaffold Versus Dihydropyrrole Pyrimidine (SYD5115) and Oxazolidinone (S37a) Chemotypes

The thiazolidine core of this compound represents a structurally distinct chemotype from the three other major classes of small-molecule TSHR antagonists: (i) SYD5115 contains an N-acetylated dihydropyrrole pyrimidine core with a difluorinated spirocyclohexyl ring and a chiral carbamate [1]; (ii) S37a is built on an oxazolidinone scaffold [2]; (iii) NIDDK/CEB-52 is a modified diphenylamine derivative [3]. The thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen, presents different hydrogen-bonding capacity, conformational flexibility, and metabolic liability compared to the aromatic pyrimidine of SYD5115 or the oxazolidinone of S37a . While direct comparative data on metabolic stability or physicochemical properties for this specific compound are not publicly available, the thiazolidine class is precedented in clinical candidates (e.g., pioglitazone) and offers synthetic tractability via condensation of cysteamine with aldehydes followed by N-acylation [4].

thiazolidine scaffold chemotype comparison SAR intellectual property

Optimal Application Scenarios for Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone Based on Quantitative Evidence


High-Potency TSHR Antagonism in Human Cell-Based Functional Assays Requiring Nanomolar Potency

With an hTSHR IC₅₀ of 82 nM in HEK293 cells [1], this compound is suitable for functional antagonist studies in human thyroid cell lines and recombinant TSHR expression systems where low nanomolar potency is required to minimize solvent (DMSO) exposure and off-target effects. It outperforms ML224 (IC₅₀ = 2.1 µM), NIDDK/CEB-52 (IC₅₀ = 4.2 µM), and S37a (IC₅₀ ≈ 20 µM) by 26- to 244-fold in this dimension [2][3].

In Vivo Rodent Models of Graves' Disease and Thyroid Dysfunction Requiring Cross-Species TSHR Activity

The compound's rat TSHR IC₅₀ of 39 nM in FRTL-5 thyrocytes [1] supports its use in rat models of Graves' hyperthyroidism and orbitopathy. Its cross-species activity obviates the need for a separate rodent-specific tool compound, unlike NIDDK/CEB-52 for which rat TSHR data have not been reported [4]. The 2.1-fold rat/human potency difference is narrower than that of S37a .

Selective TSHR Probing in Experimental Systems Co-Expressing Gonadotropin Receptors

For studies in tissues or cell lines that co-express TSHR and FSHR (e.g., ovarian cell lines, granulosa cells), the compound's 122-fold selectivity window over FSHR (FSHR IC₅₀ = 10,000 nM vs hTSHR IC₅₀ = 82 nM) [1] provides a clearly defined concentration range (approximately 10–500 nM) within which TSHR can be selectively antagonized without significant FSHR engagement—a critical parameter that is publicly unavailable for most competing TSHR antagonists [5].

Medicinal Chemistry Exploration of Thiazolidine-Based TSHR Antagonist Chemical Space

The thiazolidine-thiophene scaffold represents a chemotype that is structurally orthogonal to the extensively pursued dihydropyrrole pyrimidine (SYD5115 series) and oxazolidinone (S37a series) scaffolds [5]. The thiazolidine ring offers distinct vectors for SAR exploration at the 2-position (aryl substitution), the N-3 position (acyl diversification), and the 4- and 5-positions of the ring, with the electron-withdrawing 4-(trifluoromethyl)phenyl group providing a metabolic stability handle well-precedented in drug design [6].

Quote Request

Request a Quote for Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.